molecular formula C11H12ClFN2O2 B14384210 N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide CAS No. 89915-78-6

N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B14384210
CAS No.: 89915-78-6
M. Wt: 258.67 g/mol
InChI Key: OMZYBXLCSIXZRV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring attached to a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-chloro-2-fluoro-5-hydroxybenzoic acid with pyrrolidine and a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide
  • 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate

Uniqueness

N-(4-Chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a hydroxyl group and a pyrrolidine carboxamide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

89915-78-6

Molecular Formula

C11H12ClFN2O2

Molecular Weight

258.67 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-5-hydroxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H12ClFN2O2/c12-7-5-8(13)9(6-10(7)16)14-11(17)15-3-1-2-4-15/h5-6,16H,1-4H2,(H,14,17)

InChI Key

OMZYBXLCSIXZRV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2F)Cl)O

Origin of Product

United States

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